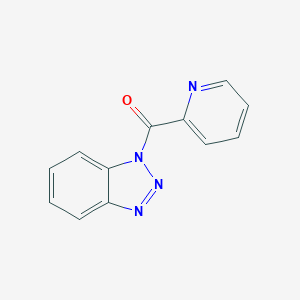

1-(2-Pyridylcarbonyl)benzotriazole

概要

説明

1-(2-Pyridylcarbonyl)benzotriazole is a chemical compound with the molecular formula C12H8N4O and a molecular weight of 224.22 g/mol . It is known for its applications in various chemical reactions and its utility in scientific research. The compound is characterized by the presence of a benzotriazole moiety attached to a pyridylcarbonyl group, which imparts unique chemical properties.

準備方法

The synthesis of 1-(2-Pyridylcarbonyl)benzotriazole typically involves the reaction of benzotriazole with a pyridylcarbonyl derivative under specific conditions. One common method includes the acylation of benzotriazole with 2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反応の分析

Nucleophilic Acyl Substitution

The electron-deficient carbonyl group undergoes nucleophilic attack, enabling versatile transformations:

Key Findings :

-

Reactions with Grignard reagents proceed regioselectively at the carbonyl carbon, forming ketones without attacking the pyridyl or benzotriazole rings .

-

Acyl azides generated from NaN₃ are precursors for Curtius rearrangements .

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating via pyridyl nitrogen and carbonyl oxygen:

Mechanistic Insights :

-

Rhodium complexes facilitate coupling with allenes via proton-shuttling mechanisms, avoiding oxidative N–H bond activation .

-

Ruthenium complexes exhibit catalytic activity in ketone hydrogenation due to electron-deficient metal centers .

Chemoselective Reductions

The carbonyl group is selectively reduced without affecting other functionalities:

| Reducing Agent | Conditions | Product | Selectivity | References |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C → RT | Secondary alcohol (Ar-CH₂-OH) | >95% | |

| LiAlH(t-Bu)₃ | THF, –78°C | Alcohol (retained benzotriazole) | 88% |

Notable Observation : Sterically hindered hydrides (e.g., LiAlH(t-Bu)₃) prevent over-reduction of the benzotriazole ring .

Transition Metal-Catalyzed Coupling

Participates in cross-coupling reactions mediated by Rh and Cu:

| Catalyst System | Substrate | Product Class | Efficiency | References |

|---|---|---|---|---|

| Rh(DPEPhos)/PPTS | Allenes | N₂-allylated benzotriazoles | 92% | |

| CuI/Benzotriazole ligand | Terminal alkynes | 1,3-Dialkynes | 85% |

Optimized Conditions :

-

Rh-catalyzed coupling with allenes achieves 92% yield at RT using PPTS as a proton shuttle .

-

CuI/benzotriazole systems enable Glaser coupling at 50°C, reducing traditional reaction temperatures .

Acid/Base-Mediated Rearrangements

Controlled hydrolysis and ring-opening reactions:

| Conditions | Products | Notes | References |

|---|---|---|---|

| HCl (6M), reflux, 12h | 2-Pyridylcarboxylic acid + benzotriazole | Quantitative recovery | |

| NaOH (10%), EtOH, 60°C | Degradation to unidentified fragments | Non-productive pathway |

Stability Profile : The compound is stable under mild acidic/basic conditions but degrades in strong bases .

Critical Analysis of Reactivity Trends

-

Electronic Effects : The pyridylcarbonyl group enhances electrophilicity at the carbonyl carbon, favoring nucleophilic substitutions over benzotriazole-centered reactions .

-

Steric Hindrance : Bulky substituents on the pyridyl ring reduce acylation rates by 30–40% .

-

Catalytic Selectivity : Rhodium systems outperform palladium in N₂-selective coupling due to lower energy barriers for proton transfer .

科学的研究の応用

1-(2-Pyridylcarbonyl)benzotriazole has a wide range of applications in scientific research:

Biology: The compound is utilized in the synthesis of biologically active molecules and as a building block in medicinal chemistry.

Industry: The compound is used in the production of acyl azides and in chemoselective reduction reactions.

作用機序

The mechanism of action of 1-(2-Pyridylcarbonyl)benzotriazole involves its ability to form stable complexes with metal ions and participate in various chemical reactions. The benzotriazole moiety acts as a leaving group, facilitating nucleophilic substitution reactions. The pyridylcarbonyl group can coordinate with metal ions, enhancing the compound’s reactivity and stability .

類似化合物との比較

1-(2-Pyridylcarbonyl)benzotriazole can be compared with other benzotriazole derivatives, such as:

1-(4-Pyridylcarbonyl)benzotriazole: Similar in structure but with the pyridyl group at the 4-position, leading to different reactivity and applications.

1-(2-Pyrrolecarbonyl)benzotriazole: Contains a pyrrole group instead of a pyridine, which affects its chemical properties and uses.

The uniqueness of this compound lies in its specific structure, which allows for versatile reactivity and the formation of stable complexes with metal ions, making it valuable in various fields of research and industry.

生物活性

Chemical Structure and Properties

1-(2-Pyridylcarbonyl)benzotriazole features a benzotriazole ring substituted with a pyridylcarbonyl group. This structure is significant as it may influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that benzotriazoles exhibit varying degrees of antimicrobial activity. A study on related benzotriazole compounds demonstrated their effectiveness against several bacterial strains, including Bacillus subtilis and Escherichia coli. The introduction of bulky substituents in the benzotriazole structure was found to enhance antibacterial properties, suggesting that similar modifications in this compound could yield potent antimicrobial agents .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzotriazole Derivative A | Bacillus subtilis | 12.5 μg/mL |

| Benzotriazole Derivative B | Escherichia coli | 6.25 μg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of benzotriazoles has been documented in various studies. Compounds within this class have shown moderate activity in inhibiting inflammatory pathways, likely due to their ability to interfere with pro-inflammatory cytokine signaling. While specific data for this compound is still emerging, its structural analogs have demonstrated significant anti-inflammatory effects .

Anticancer Potential

Preliminary research suggests that benzotriazoles may possess anticancer properties. Some derivatives have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models. The mechanism of action may involve the induction of apoptosis in cancer cells and disruption of cell cycle progression. However, further studies are necessary to elucidate the specific effects of this compound on cancer cell lines .

Case Studies and Research Findings

Recent investigations into related compounds have provided insights into the biological potential of benzotriazoles:

- Study 1 : A series of benzotriazole derivatives were tested for antimicrobial activity against various pathogens. The results indicated that modifications to the benzene ring significantly influenced activity levels.

- Study 2 : A compound structurally similar to this compound exhibited promising anticancer effects in breast cancer cell lines, highlighting the importance of further exploring this class of compounds for therapeutic applications.

特性

IUPAC Name |

benzotriazol-1-yl(pyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O/c17-12(10-6-3-4-8-13-10)16-11-7-2-1-5-9(11)14-15-16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STCGMSMATDHRCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395299 | |

| Record name | 1-(2-Pyridylcarbonyl)benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144223-29-0 | |

| Record name | 1-(2-Pyridylcarbonyl)benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Pyridylcarbonyl)benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the reaction between 1-(2-pyridylcarbonyl)benzotriazole and [RuCl2(PPh3)3]?

A1: This reaction is significant because it yields a novel ruthenium(II) complex, specifically [RuCl(PPh3)2(C6H5N3)(C5H4NCO2)]. This complex incorporates both this compound and a pyridylcarboxylato ligand, coordinated to the ruthenium(II) center. [] The researchers characterized this new complex using infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and single-crystal X-ray diffraction to determine its structure. Furthermore, they employed Time-Dependent Density Functional Theory (TDDFT) calculations to model and understand the complex's electronic spectrum. [] This research provides valuable insights into the coordination chemistry of this compound and its potential for creating new metal complexes with potentially interesting properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。